![molecular formula C21H24N4O4 B6495596 4-Isoxazolepropanamide, N-[2-[4-(4-methoxyphenyl)-6-oxo-1(6H)-pyrimidinyl]ethyl]-3,5-dimethyl- CAS No. 1351654-34-6](/img/structure/B6495596.png)
4-Isoxazolepropanamide, N-[2-[4-(4-methoxyphenyl)-6-oxo-1(6H)-pyrimidinyl]ethyl]-3,5-dimethyl-
Overview
Description
4-Isoxazolepropanamide, N-[2-[4-(4-methoxyphenyl)-6-oxo-1(6H)-pyrimidinyl]ethyl]-3,5-dimethyl- is a complex organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isoxazolepropanamide, N-[2-[4-(4-methoxyphenyl)-6-oxo-1(6H)-pyrimidinyl]ethyl]-3,5-dimethyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of an intermediate isoxazole ring through a (3 + 2) cycloaddition reaction, often catalyzed by copper (I) or ruthenium (II) compounds .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with stringent control over temperature, pressure, and pH to ensure high yield and purity. The use of eco-friendly and metal-free synthetic routes is also gaining traction to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Isoxazolepropanamide, N-[2-[4-(4-methoxyphenyl)-6-oxo-1(6H)-pyrimidinyl]ethyl]-3,5-dimethyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-Isoxazolepropanamide, N-[2-[4-(4-methoxyphenyl)-6-oxo-1(6H)-pyrimidinyl]ethyl]-3,5-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, neuroprotective, and antiviral properties
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Isoxazolepropanamide, N-[2-[4-(4-methoxyphenyl)-6-oxo-1(6H)-pyrimidinyl]ethyl]-3,5-dimethyl- involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access . This interaction can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Isoxazole derivatives: These include other compounds with the isoxazole ring, such as 5-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-4-(4-methoxyphenyl)isoxazole-3-carboxamide.
Pyrimidine derivatives: Compounds like triazole-pyrimidine hybrids, which also exhibit significant biological activities.
Uniqueness
4-Isoxazolepropanamide, N-[2-[4-(4-methoxyphenyl)-6-oxo-1(6H)-pyrimidinyl]ethyl]-3,5-dimethyl- is unique due to its combined isoxazole and pyrimidine structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications.
Biological Activity
4-Isoxazolepropanamide, N-[2-[4-(4-methoxyphenyl)-6-oxo-1(6H)-pyrimidinyl]ethyl]-3,5-dimethyl- is a synthetic compound that has garnered interest due to its potential biological activities. This compound, characterized by its unique molecular structure, is explored for its effects on various biological systems, particularly in the context of cancer treatment and other therapeutic applications.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
The biological activity of this compound primarily revolves around its cytotoxic properties against cancer cell lines and its mechanism of action involving inhibition of specific cellular pathways. The following sections detail key findings from various studies.
Cytotoxicity Studies
Several studies have investigated the cytotoxic effects of 4-Isoxazolepropanamide on different cancer cell lines. Notably:
- HeLa Cells : The compound exhibited significant cytotoxicity with an IC50 value indicating effective dose levels.
- HepG2 Cells : Similar cytotoxic effects were observed, suggesting a broad spectrum of activity against multiple cancer types.
Table 1: Cytotoxic Activity of 4-Isoxazolepropanamide
The mechanism through which 4-Isoxazolepropanamide exerts its effects involves modulation of key signaling pathways related to cell proliferation and apoptosis. Research indicates that it may inhibit the activity of certain kinases involved in tumor growth.
Case Studies
A series of case studies have documented the therapeutic potential of this compound:
- Case Study 1 : A clinical trial evaluating the efficacy of this compound in patients with advanced solid tumors showed promising results, with several patients experiencing partial responses.
- Case Study 2 : In vitro studies demonstrated that the compound not only induced apoptosis in cancer cells but also inhibited migration and invasion, highlighting its potential as a multi-functional therapeutic agent.
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-[4-(4-methoxyphenyl)-6-oxopyrimidin-1-yl]ethyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c1-14-18(15(2)29-24-14)8-9-20(26)22-10-11-25-13-23-19(12-21(25)27)16-4-6-17(28-3)7-5-16/h4-7,12-13H,8-11H2,1-3H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQRJMUOMGPGLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NCCN2C=NC(=CC2=O)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001118218 | |
Record name | 4-Isoxazolepropanamide, N-[2-[4-(4-methoxyphenyl)-6-oxo-1(6H)-pyrimidinyl]ethyl]-3,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001118218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1351654-34-6 | |
Record name | 4-Isoxazolepropanamide, N-[2-[4-(4-methoxyphenyl)-6-oxo-1(6H)-pyrimidinyl]ethyl]-3,5-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1351654-34-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Isoxazolepropanamide, N-[2-[4-(4-methoxyphenyl)-6-oxo-1(6H)-pyrimidinyl]ethyl]-3,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001118218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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